Cas no 583-69-7 (Bromohydroquinone)

Bromohydroquinone structure
Nombre del producto:Bromohydroquinone
Bromohydroquinone Propiedades químicas y físicas
Nombre e identificación
-
- 2-Bromobenzene-1,4-diol
- Bromohydroquinone
- 1,4-Benzenediol,2-bromo-
- 2-Bromo-1,4-benzenediol
- Bromoquinol
- 2-bromohydroquinone
- 2-bromoquinol
- bromo-hydroquinon
- 1,4-Benzenediol, 2-bromo-
- Hydroquinone, bromo-
- B33BAR0J2E
- REFDOIWRJDGBHY-UHFFFAOYSA-N
- Bromohydroquinone, 94%, pract.
- 4-hydroxy bromophenol
- Bromohydroquinone, 97%
- 2,5-Dihydroxybromobenzene
- 2-bromo-benzene-1,4-diol
- KSC4
- 4-06-00-05780 (Beilstein Handbook Reference)
- MFCD00041747
- Q-102061
- 1-BROMO-2,5-DIHYDROXYBENZENE
- AI3-52300
- NSC3977
- UNII-B33BAR0J2E
- A8261
- AKOS016010253
- BRN 2042870
- C6H5BrO2
- SCHEMBL48156
- EINECS 209-516-2
- LS-13117
- Q926579
- B1600
- NSC 3977
- 583-69-7
- DTXSID6060397
- NSC-3977
- FT-0721139
- 2-BROMO-1,4-HYDROQUINONE
- NS00033915
- 2-BROMO-1,4-DIHYDROXYBENZENE
- CS-0110770
- 2Bromo1,4benzenediol
- STL483069
- DTXCID1042362
- DB-116616
- 2Bromoquinol
- 1,4Benzenediol, 2bromo
- Hydroquinone, bromo
-
- MDL: MFCD00041747
- Renchi: 1S/C6H5BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
- Clave inchi: REFDOIWRJDGBHY-UHFFFAOYSA-N
- Sonrisas: BrC1C([H])=C(C([H])=C([H])C=1O[H])O[H]
- Brn: 2042870
Atributos calculados
- Calidad precisa: 187.94700
- Masa isotópica única: 187.947292
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 97.1
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 7
- Xlogp3: 2.2
- Carga superficial: 0
- Superficie del Polo topológico: 40.5
Propiedades experimentales
- Color / forma: Brown solid
- Denso: 1.5555 (rough estimate)
- Punto de fusión: 112-116 °C (lit.)
- Punto de ebullición: 278.3±20.0 °C at 760 mmHg
- Punto de inflamación: 122.1±21.8 °C
- índice de refracción: 1.4925 (estimate)
- PSA: 40.46000
- Logp: 1.86030
- Presión de vapor: 0.0±0.6 mmHg at 25°C
Bromohydroquinone Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
- Rtecs:CZ8920000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
- Términos de riesgo:R36/37/38
Bromohydroquinone Datos Aduaneros
- Código HS:2908199090
- Datos Aduaneros:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
Bromohydroquinone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261239-10.0g |
2-bromobenzene-1,4-diol |
583-69-7 | 10.0g |
$2980.0 | 2023-02-28 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 167134-1G |
Bromohydroquinone |
583-69-7 | 97% | 1G |
¥312.45 | 2022-02-24 | |
Ambeed | A370443-250mg |
2-Bromobenzene-1,4-diol |
583-69-7 | 90% | 250mg |
$12.0 | 2025-02-25 | |
Ambeed | A370443-1g |
2-Bromobenzene-1,4-diol |
583-69-7 | 90% | 1g |
$40.0 | 2025-02-25 | |
Enamine | EN300-261239-5g |
2-bromobenzene-1,4-diol |
583-69-7 | 5g |
$2369.0 | 2023-09-14 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1600-25G |
Bromohydroquinone |
583-69-7 | >90.0%(GC) | 25g |
¥2590.00 | 2024-04-16 | |
Alichem | A014002862-500mg |
2,5-Dihydroxybromobenzene |
583-69-7 | 97% | 500mg |
$806.85 | 2023-09-01 | |
TRC | B282865-500mg |
Bromohydroquinone |
583-69-7 | 500mg |
$ 125.00 | 2022-06-07 | ||
TRC | B282865-2000mg |
Bromohydroquinone |
583-69-7 | 2g |
$ 330.00 | 2022-06-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 167134-10G |
Bromohydroquinone |
583-69-7 | 10g |
¥2047.55 | 2023-12-10 |
Bromohydroquinone Literatura relevante
-
1. The cymopols, a group of prenylated bromohydroquinones from the green calcareous alga Cympolia barbataHans-Erik H?gberg,R. H. Thomson,Trevor J. King J. Chem. Soc. Perkin Trans. 1 1976 1696
-
D. J. Faulkner Nat. Prod. Rep. 1984 1 551
-
Hong Yang,Fei Zhang,Bao-Ping Lin,Patrick Keller,Xue-Qin Zhang,Ying Sun,Ling-Xiang Guo J. Mater. Chem. C 2013 1 1482
-
Junxin Liu,Yongze Liu,Yajun Tian,Li Feng,Liqiu Zhang RSC Adv. 2020 10 6464
-
5. Photoinduced electron transfer between acenaphthylene and 1,4-benzoquinones. Formation of dimers of acenaphthylene and 1 ∶ 1-adducts and effect of excitation mode on reactivity of the charge-transfer complexesNaoki Haga,Hiroaki Takayanagi,Katsumi Tokumaru J. Chem. Soc. Perkin Trans. 2 2002 734
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:583-69-7)BROMOHYDROQUINONE

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:583-69-7)Bromohydroquinone

Pureza:99%
Cantidad:25g
Precio ($):362.0